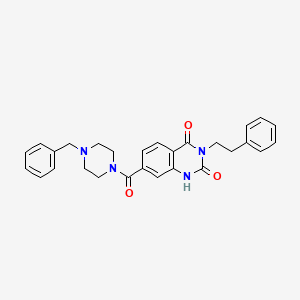

7-(4-benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Description

7-(4-Benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core fused with a benzylpiperazine carbonyl group at position 7 and a phenylethyl substituent at position 3. The tetrahydroquinazoline-dione scaffold is structurally analogous to bioactive quinazoline alkaloids, which are known for their diverse pharmacological properties, including kinase inhibition and CNS activity . The compound’s synthesis involves reacting N-(benzyloxycarbonyl)piperazine with triphosgene and diisopropylethylamine (DIEA) in dichloromethane/ethanol, followed by coupling with a tetrahydroquinazoline intermediate . This method emphasizes carbamate/urea bond formation, critical for stabilizing the piperazine-carbonyl linkage.

Properties

IUPAC Name |

7-(4-benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c33-26(31-17-15-30(16-18-31)20-22-9-5-2-6-10-22)23-11-12-24-25(19-23)29-28(35)32(27(24)34)14-13-21-7-3-1-4-8-21/h1-12,19H,13-18,20H2,(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCHCDASJAVQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules, focusing on core scaffolds, substituents, synthesis, and applications.

Structural and Functional Analogues

Research Findings and Implications

- Pharmacological Niche : The phenylethyl group in the target compound may enhance affinity for lipid-rich tissues, differentiating it from polar sulfonamides ( ) or hydrophilic tetrazines ( ).

- Synthetic Efficiency : Triphosgene-mediated coupling ( ) outperforms multi-step methods for benzodioxin-piperazines ( ), offering higher yields (>65%) and scalability.

- Unresolved Challenges : Comparative data on metabolic stability and toxicity are lacking for the target compound, unlike well-characterized analogues like 7c ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.